![molecular formula C28H32N6O4 B3018053 2-(2-(benzylamino)-2-oxoethyl)-N-cyclohexyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1243011-72-4](/img/structure/B3018053.png)
2-(2-(benzylamino)-2-oxoethyl)-N-cyclohexyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , "2-(2-(benzylamino)-2-oxoethyl)-N-cyclohexyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide," is a derivative of the [1,2,4]triazolo[4,3-a]quinazoline class. This class of compounds is known for its potential pharmacological activities, which can include antioxidant, antibacterial, anti-inflammatory, anticancer, and antidepressant effects .
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[4,3-c]quinazoline derivatives involves the condensation of [1,2,4]triazolo[4,3-c]quinazoline-5-carboxylate derivatives with substituted benzothiazoles . Although the specific synthesis of the compound is not detailed in the provided papers, it likely follows a similar synthetic pathway involving the formation of a triazoloquinazoline core followed by subsequent functionalization.
Molecular Structure Analysis
The molecular structure of triazoloquinazoline derivatives is confirmed using various spectroscopic techniques such as FT-IR, MS, and 1H NMR spectra . These techniques allow for the verification of the chemical structure, ensuring that the desired compound has been synthesized.
Chemical Reactions Analysis
The related compounds in the triazoloquinazoline series can undergo various chemical reactions. For instance, methyl 2-benzoylamino-2-oxobutanoate can be transformed with aromatic amines into methyl 2-arylamino-2-(benzoylamino)but-2-enoates, which upon cyclization in polyphosphoric acid afford a mixture of oxazolo[4,5-c]quinoline derivatives and 1-aryl-2-phenyl-5-methyl-1H-imidazole-4-carboxylates . These reactions demonstrate the reactivity and versatility of the triazoloquinazoline scaffold in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloquinazoline derivatives are not explicitly detailed in the provided papers. However, the properties such as solubility, melting point, and stability can be inferred based on the functional groups present in the compound. The presence of amide, oxo, and aromatic groups can influence these properties, affecting the compound's behavior in biological systems and its potential as a pharmacological agent .
Mechanism of Action
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . It has been identified as a potential therapeutic target for the treatment of cancer .
Mode of Action
The compound interacts with its target, PCAF, by binding to its active site . This binding could potentially inhibit the function of PCAF, thereby affecting the transcription of certain genes . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of PCAF can affect various biochemical pathways. For instance, it can influence the apoptosis pathway . The compound has been shown to induce apoptosis in certain cancer cells and arrest their growth at the S and G2/M phases . It also influences the expression of apoptosis-related proteins, leading to a significant increase in the level of BAX and a marked decrease in the level of Bcl-2 .
Result of Action
The molecular and cellular effects of the compound’s action include the induction of apoptosis in cancer cells and the arrest of cell growth at specific phases . Changes in the expression of apoptosis-related proteins, such as an increase in BAX and a decrease in Bcl-2, have also been observed .
properties
IUPAC Name |
2-[2-(benzylamino)-2-oxoethyl]-N-cyclohexyl-1,5-dioxo-4-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N6O4/c1-18(2)33-26(37)22-14-13-20(25(36)30-21-11-7-4-8-12-21)15-23(22)34-27(33)31-32(28(34)38)17-24(35)29-16-19-9-5-3-6-10-19/h3,5-6,9-10,13-15,18,21H,4,7-8,11-12,16-17H2,1-2H3,(H,29,35)(H,30,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELAUWFSVQYOBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.